3-[1-(5-chloro-2-methylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(5-chloro-2-methylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is an organic compound characterized by its complex structure, which includes a pyrrole ring substituted with chloro and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-chloro-2-methylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions
Pyrrole Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The chloro and methyl groups are introduced through electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using reagents like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂), while methylation can be done using methyl iodide (CH₃I) in the presence of a base.
Propanoic Acid Introduction: The propanoic acid moiety is typically introduced via a Friedel-Crafts acylation reaction, using propanoic anhydride and a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the chloro substituent, converting it to a hydrogen atom using reagents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: Pd/C with H₂ gas.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases for deprotonation, followed by nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-[1-(5-chloro-2-methylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which 3-[1-(5-chloro-2-methylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid exerts its effects depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways involved in disease processes. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-[1-(5-chloro-2-methylphenyl)-1H-pyrrol-2-yl]propanoic acid: Lacks the additional phenyl group, which may affect its reactivity and biological activity.
3-[1-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid: Lacks the chloro substituent, potentially altering its chemical properties and applications.
Uniqueness
The presence of both chloro and methyl substituents on the phenyl rings, along with the propanoic acid moiety, makes 3-[1-(5-chloro-2-methylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid unique. These substituents can significantly influence the compound’s chemical reactivity, stability, and interaction with biological targets, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
Molecular Formula |
C21H20ClNO2 |
---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
3-[1-(5-chloro-2-methylphenyl)-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C21H20ClNO2/c1-14-3-6-16(7-4-14)19-11-9-18(10-12-21(24)25)23(19)20-13-17(22)8-5-15(20)2/h3-9,11,13H,10,12H2,1-2H3,(H,24,25) |
InChI Key |
SSPICIJDUQMAMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(N2C3=C(C=CC(=C3)Cl)C)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.